molecular formula C23H28N4O8 B1326518 Suc-Ala-Ala-Ala-AMC CAS No. 73617-90-0

Suc-Ala-Ala-Ala-AMC

Cat. No. B1326518
CAS RN: 73617-90-0
M. Wt: 488.5 g/mol
InChI Key: MAGINVQXSROGJA-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Ala-Ala-AMC is a fluorogenic substrate that is used in biochemical assays to study protease activity. While the provided papers do not directly discuss this compound, they do provide insight into related compounds and the general field of protease activity and supramolecular chemistry, which can be relevant to understanding the context in which this compound might be used.

Synthesis Analysis

The synthesis of compounds like this compound typically involves the coupling of amino acid residues to a fluorogenic moiety such as 7-amido-4-methylcoumarin (AMC). The paper on supramolecular coordination complexes (SCCs) discusses the synthesis of large chemical entities from smaller precursor building blocks, which is a process that could be conceptually similar to the synthesis of peptide substrates like this compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of a succinyl group (Suc) linked to a tripeptide composed of alanine residues (Ala-Ala-Ala), followed by the AMC group. This structure is designed to be recognized and cleaved by specific proteases. The paper on SCCs highlights the importance of well-defined molecular structures for their function, which is also true for substrates like this compound in their role as protease targets .

Chemical Reactions Analysis

This compound is designed to undergo a specific chemical reaction: hydrolysis by proteases. The first paper provides an example of a related substrate, Suc-LLVY-AMC, which is hydrolyzed by the enzyme PepN in Escherichia coli . This reaction releases the AMC moiety, resulting in fluorescence that can be measured. The study of such reactions is crucial for understanding enzyme specificity and activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, stability, and fluorescence characteristics. These properties are important for its use in assays to measure protease activity. The paper on SCCs does not directly address these properties but does emphasize the importance of characterizing the properties of supramolecular structures for their practical applications .

Scientific Research Applications

Zinc Metalloendopeptidase in Canine Pancreas Suc-Ala-Ala-Ala-AMC has been utilized to study zinc metalloendopeptidase in dog pancreas. This enzyme, which hydrolyzes fluorogenic peptide substrates including this compound, plays a role in peptide breakdown. The study found that this enzyme's activity was inhibited by specific inhibitors of thermolysin, indicating its classification as a zinc metallopeptidase (Mumford et al., 1980).

PepN Enzyme in Escherichia coli Research using this compound has contributed to the understanding of the PepN enzyme in Escherichia coli. This enzyme, initially characterized as an alanine aminopeptidase, is responsible for the hydrolysis of various substrates, including this compound. This enzyme's activity suggests functional similarities with downstream processing enzymes in Archaea and Eukarya (Chandu, Kumar, & Nandi, 2003).

Protease Activities in Rat Peritoneal Exudate this compound has been used to measure protease activities in rat peritoneal exudate. This study provided insights into the intracellular activation and secretion of proteolytic enzymes, which are essential in acute and chronic inflammatory reactions. The enzyme-specific substrates, including this compound, facilitated the tracking of various proteolytic enzyme activities (Pásztor et al., 1991).

Serine Proteinase Activity in Insect Hemolymph this compound was instrumental in the discovery of serine proteinase activity in the hemolymph of desert locusts. The study found that apolipophorin III in the locust's hemolymph, traditionally known as a lipid transport protein, exhibits proteolytic activity when interacting with substrates like this compound (Malik, Amir, & Venekei, 2012).

Metabolic Compartmentation in Barley Endosperm In barley, this compound was used as a marker in noninvasive imaging and metabolic modeling studies to reveal metabolic compartmentation in the endosperm. This research demonstrated distinct metabolic compartments and their roles in the grain's carbon and energy economy (Rolletschek et al., 2011).

Elastase Activity Detection through Microdialysis Sampling this compound served as a critical component in developing a microdialysis sampling method for detecting in vitro presence of porcine elastase. This method allowed for the study of localized enzyme activity and enhanced understanding of enzyme dynamics (Steuerwald et al., 2006)

Proteasome Activity in Rat Liver Research involving this compound has also been crucial in studying proteasomes in rat liver. This work compared the kinetic properties of 20 and 26 S proteasomes and explored the differences in their interaction with various substrates, including this compound. Such studies help in understanding the complex enzymatic processes within the cell (Reidlinger et al., 1997).

Chemical Patterning of Peptide Surfaces this compound was key in demonstrating the use of immobilized enzymes for chemical modification and patterning of chemisorbed peptide films on solid substrates. This has implications for biotechnological applications, including the development of novel materials and sensors (Turner, Testoff, & Gaber, 1997).

Enzyme Specificity in Protease Conversion The study of converting rat trypsin II to a protease with chymotrypsin-like substrate specificity involved the use of this compound. Understanding these conversions contributes to the broader knowledge of enzyme specificity and functionality (Hedstrom et al., 1994).

Mechanism of Action

Target of Action

Suc-Ala-Ala-Ala-AMC is a peptide substrate primarily targeted by the enzyme elastase . Elastase is a type of enzyme known as a protease, which breaks down proteins into smaller peptides or amino acids. This enzyme plays a crucial role in various biological processes, including digestion, immune response, and tissue remodeling.

Mode of Action

The compound interacts with its target, elastase, through a process known as enzymatic hydrolysis . In this process, the elastase enzyme cleaves the peptide bonds in the this compound substrate, resulting in the release of a fluorescent product, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be measured and is directly proportional to the activity of the elastase enzyme.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proteolytic pathway involving elastase. When this compound is cleaved by elastase, it results in the breakdown of the substrate and the release of AMC . This process can influence various downstream effects, particularly those related to the functions of elastase, such as inflammation and tissue remodeling.

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal that corresponds to elastase activity . This allows researchers to quantify the activity of elastase in a sample, providing valuable information about biological processes involving this enzyme.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the elastase enzyme and, consequently, the rate of this compound cleavage . Additionally, the presence of other molecules that can interact with elastase or this compound may also influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for Suc-Ala-Ala-Ala-AMC suggests that it should be handled to prevent the formation of dust . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately . It is recommended for research and development use only and not for medicinal or household use .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGINVQXSROGJA-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Suc-Ala-Ala-Ala-AMC in protease research?

A: this compound (N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin) serves as a valuable tool for studying proteases, specifically elastase and elastase-like enzymes. [, ] This fluorogenic peptide substrate is cleaved by these enzymes between the alanine residues and the AMC moiety. Upon cleavage, the AMC molecule is released, resulting in increased fluorescence, which allows for sensitive and quantitative measurement of enzyme activity. [, ]

Q2: What is the impact of protease inhibitors on cold-induced apoptosis in the context of this compound?

A: Research suggests a potential link between protease inhibition and cold-induced apoptosis. Studies using 3,4-dichloroisocoumarin (DCI), a serine (and cysteine) protease inhibitor, showed significant protection against cold-induced injury in rat liver endothelial cells. [] While DCI effectively inhibited the Suc-Leu-Leu-Val-Tyr-AMC cleaving activity attributed to the proteasome, its impact on the this compound cleaving activity remains to be fully elucidated. [] This finding highlights the complexity of protease involvement in apoptosis and the need for further research.

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